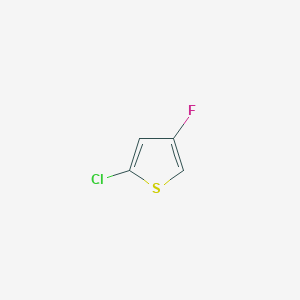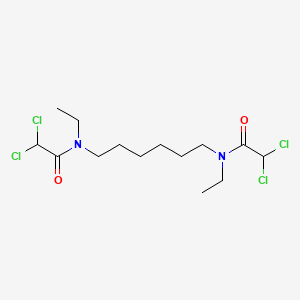
2-Chloro-4-fluorothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-fluorothiophene is a heterocyclic compound that contains both chlorine and fluorine atoms attached to a thiophene ring. Thiophenes are sulfur-containing five-membered aromatic rings that are widely used in various fields due to their unique chemical properties. The presence of both chlorine and fluorine atoms in this compound makes it an interesting compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluorothiophene can be achieved through various methods. One common approach involves the direct fluorination of thiophene derivatives. For example, the reaction of thiophene with molecular fluorine (F₂) at low temperatures can yield fluorinated thiophenes . Another method involves the use of electrophilic fluorinating agents such as perchloryl fluoride (FClO₃) in the presence of a base .
Industrial Production Methods
Industrial production of this compound often involves the use of more scalable and efficient methods. One such method includes the reaction of 2-chloro-4-aminotoluene with anhydrous hydrogen fluoride, followed by diazotization and fluorination . This method allows for better control over the reaction conditions and yields a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-fluorothiophene undergoes various types of chemical reactions, including:
Oxidation: Thiophenes can be oxidized to form thiophene 1-oxides and thiophene 1,1-dioxides.
Reduction: Reduction of thiophenes can lead to the formation of partially or fully reduced thiophene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Thiophene 1-oxides and thiophene 1,1-dioxides.
Reduction: Partially or fully reduced thiophene derivatives.
Substitution: Various substituted thiophenes depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Chloro-4-fluorothiophene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-fluorothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. For example, some fluorinated thiophenes are known to inhibit histone deacetylases (HDACs) or act as agonists of sphingosine-1-phosphate (S1P) receptors . The exact pathways and molecular targets can vary based on the specific derivative and its intended use.
Comparación Con Compuestos Similares
2-Chloro-4-fluorothiophene can be compared with other fluorinated thiophenes and related compounds:
2-Fluorothiophene: Lacks the chlorine atom, which may affect its reactivity and applications.
3-Chloro-4-fluorothiophene: Similar structure but with different substitution pattern, leading to variations in chemical properties.
Thiophene 1,1-dioxides: Oxidized derivatives with different chemical and physical properties.
Propiedades
Número CAS |
32431-66-6 |
|---|---|
Fórmula molecular |
C4H2ClFS |
Peso molecular |
136.58 g/mol |
Nombre IUPAC |
2-chloro-4-fluorothiophene |
InChI |
InChI=1S/C4H2ClFS/c5-4-1-3(6)2-7-4/h1-2H |
Clave InChI |
BPJNKPRTLCBJBZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC=C1F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride](/img/structure/B13743389.png)

![3-{[7-(butanoyloxy)-6-chloro-2-oxo-2H-chromen-3-yl]formamido}propanoic acid](/img/structure/B13743403.png)

![Propionic acid-[3]pyridylmethyl ester](/img/structure/B13743419.png)
![L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B13743420.png)
![4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13743421.png)
![2',3'-Dideoxyinosine-[2',3'-3H]](/img/structure/B13743422.png)





